molecular formula C7H10ClNO2 B7916556 1-(2-Chloro-acetyl)-piperidin-3-one

1-(2-Chloro-acetyl)-piperidin-3-one

Cat. No.: B7916556
M. Wt: 175.61 g/mol
InChI Key: QNHFVGFKBDQTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-acetyl)-piperidin-3-one is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by a piperidinone ring substituted with a chloroacetyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-acetyl)-piperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of piperidin-3-one with chloroacetyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-acetyl)-piperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-acetyl)-piperidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine or cysteine. This modification can alter the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Chloro-acetyl)-piperidin-3-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its piperidinone ring structure, which provides additional sites for chemical modification and enhances its versatility as a synthetic intermediate .

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its diverse reactivity and wide range of applications make it an important tool for researchers and industrial chemists alike.

Properties

IUPAC Name

1-(2-chloroacetyl)piperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-4-7(11)9-3-1-2-6(10)5-9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHFVGFKBDQTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.